
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a group of researchers at the University of California, San Francisco, led by P. Jeffrey Conn. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Catalytic Applications
The study by Singh et al. (2010) discusses the synthesis of Rhodium(III) complexes involving N-{2-(Arylseleno/telluro)ethyl}morpholine, which have been utilized as efficient catalysts for the transfer hydrogenation reaction of ketones. This indicates potential catalytic applications for N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in similar reactions (Singh, Das, Singh, & Singh, 2010).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine (L2). This research reveals the potential of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in applications related to corrosion inhibition, especially in materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Structural and Binding Studies
A study by Singh et al. (2000) focused on the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and its complexation with palladium(II) and mercury(II). The research demonstrates the structural properties and binding capabilities of morpholine derivatives, which can be insightful for the applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Polymer and Material Science
Bütün et al. (2011) described the synthesis and characterization of poly(2-(N-morpholino)ethyl methacrylate) microgels, which exhibit multiresponsive behaviors to pH, temperature, and ionic strength. This research highlights the versatility of morpholine derivatives in the field of polymer science and materials engineering, providing insights into the possible applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in the development of responsive materials (Bütün, Atay, Tuncer, & Baş, 2011).
Antifouling and Fouling-Release Coatings
Leonardi et al. (2022) investigated the use of N-substituted morpholine structures in PDMS-based antifouling and fouling-release coatings. This study suggests the potential application of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in developing advanced coatings for maritime vessels, which can resist biofouling and improve their efficiency and durability (Leonardi, Medhi, Zhang, Düzen, Finlay, Clarke, Clare, & Ober, 2022).
Propriétés
IUPAC Name |
N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-7-9-20(10-8-18)21(26-13-15-29-16-14-26)17-25-23(28)22(27)24-12-11-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYSPSZMFKJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)
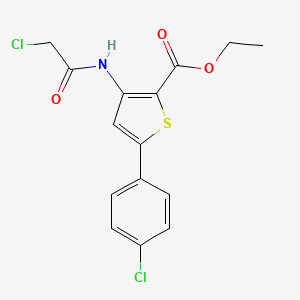
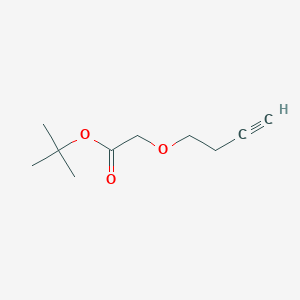
![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
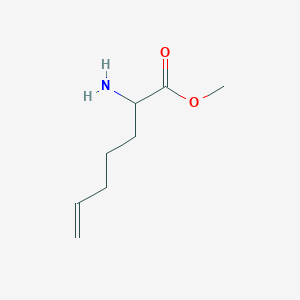
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)
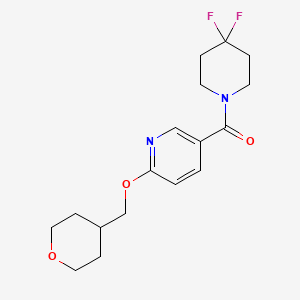
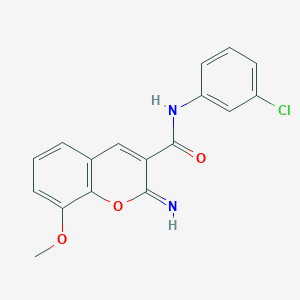
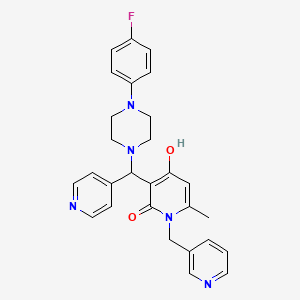
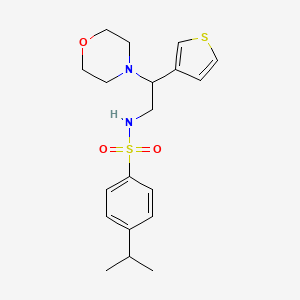
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)